Compound Description: YM758 is a novel inhibitor of the “funny” If current channel (If channel) that is expressed in the sinus node of the heart. It is being developed as a treatment for stable angina and atrial fibrillation. Research has focused on identifying its metabolites in humans and investigating its hepatic uptake/excretion mechanisms in rats and humans. [, , ]
Compound Description: YM-252124 is a major metabolite of YM758, identified in human urine and plasma. Studies indicate it's likely secreted into urine via hOCT2/rOct2 transporters and may undergo hepatic uptake via hOCT1/rOct1. []
Quinuclidin-3-yl benzhydrylcarbamate (8)
Compound Description: This compound serves as a structural starting point for developing potent and bladder-selective muscarinic M3 receptor antagonists. []
Compound Description: This compound is a derivative designed from quinuclidin-3-yl benzhydrylcarbamate and shows high affinity for the M3 receptor with selectivity over the M2 receptor. It exhibits comparable inhibitory activity against bladder contraction to oxybutynin, suggesting its potential use in treating overactive bladder. []
Compound Description: NSTHIQ derivatives were synthesized using a Preyssler heteropolyacid catalyst and evaluated for their antimicrobial activity. Some derivatives displayed significant antifungal properties against various fungal species. []
Compound Description: PDTic is a lead compound representing a new class of tetrahydroisoquinoline κ opioid receptor antagonists. It shows high potency and selectivity for the κ opioid receptor. []
Compound Description: CDTic is another potent and selective κ opioid receptor antagonist structurally related to PDTic. It also demonstrates favorable properties for brain penetration, making it a promising candidate for further development as a pharmacotherapy for depression, anxiety, and substance abuse. []
Compound Description: This series of compounds was designed as selective peroxisome proliferator-activated receptor γ (PPARγ) partial agonists with the goal of identifying agents with minimal adverse effects. Compound 26v within this series demonstrated potent PPARγ agonist and antagonist activities and showed improved oral absorption compared to earlier compounds. []
Compound Description: This compound, belonging to a series of 2,6,7-substituted 1,2,3,4-tetrahydroisoquinoline derivatives, exhibits potent PPARγ partial agonist activity with minimal PTP1B inhibition. It effectively reduced plasma glucose levels in KK-Ay mice, showcasing its antidiabetic potential via PPARγ activation. []
(S)-2-(2-Furylacryloyl)-7-[2-(2-methylindane-2-yl)-5-methyloxazol-4-yl]methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid tert-butylamine salt (13jE)
Compound Description: 13jE is a potent human PPARγ-selective agonist and human PTP-1B inhibitor. This dual-action compound effectively decreased plasma glucose and triglyceride levels in KK-A(y) mice. Notably, it displayed a more favorable safety profile compared to rosiglitazone, suggesting its potential as an antidiabetic drug. []
Compound Description: KY-021 is identified as a novel PPARγ agonist, demonstrating potent activity against human PPARγ. It successfully reduced plasma glucose and triglyceride levels in both KK-Ay mice and Zucker fatty rats, showcasing its potential as a safe and effective antidiabetic agent. []
Compound Description: This compound acts as a PPARα/γ dual agonist with PTP-1B inhibitory activity. It displayed stronger hypoglycemic and hypotriglyceridemic effects compared to rosiglitazone in KK-Ay mice and also increased hepatic peroxisome acyl CoA oxidase activity in Syrian hamsters. Notably, it did not show the same degree of plasma volume increase as rosiglitazone, suggesting a potentially safer profile. []
1-(Aminomethyl)-2-(arylacetyl)-1,2,3,4-tetrahydroisoquinolines and (Aminomethyl)-N-(arylacetyl)-4,5,6,7-tetrahydrothienopyridines++
Compound Description: This class of compounds represents a novel group of potent kappa opioid analgesics. They exhibit significant antinociceptive activity and possess high affinity for the kappa opioid receptor, with varying degrees of selectivity over the mu opioid receptor. []
Compound Description: This class of compounds are potent phenylethanolamine N-methyltransferase (PNMT) inhibitors but lack selectivity due to significant alpha(2)-adrenoceptor affinity. Research has focused on modifying this scaffold to improve selectivity. []
3-Difluoromethyl-7-substituted-THIQs
Compound Description: This class represents an optimized version of the 3-methyl-THIQs, achieving a balance between PNMT inhibitory potency and selectivity by incorporating a difluoromethyl group. This modification reduces alpha(2)-adrenoceptor affinity while maintaining potent PNMT inhibition. []
Compound Description: Compound 11 represents an optimized version of compound 2, displaying significantly improved potency against human MGAT2. It successfully suppressed triglyceride synthesis in an oral lipid tolerance test at a lower dose than compound 2, indicating its potential as an orally active MGAT2 inhibitor. []
Compound Description: This series of compounds exhibits high potency and selectivity as PNMT inhibitors. Notably, several compounds in this series are predicted to cross the blood-brain barrier based on their calculated log P values. Compounds 20 (N-trifluoroethyl sulfonamide) and 21 (N-trifluoropropyl sulfonamide) show exceptional potency and selectivity for PNMT. []
Compound Description: These analogs of thyrotropin-releasing hormone (TRH) were designed to explore selective central nervous system (CNS) actions. Otc-His-Pro-NH2 (9a) demonstrated stronger CNS activity compared to TRH but also showed higher thyrotropin (TSH)-releasing activity. []
1,2,3,4-Tetrahydroisoquinoline-3-carboxylamide (Tic) Based Macrocycles
Compound Description: These macrocyclic compounds were designed as potent inhibitors of the hepatitis C virus (HCV) NS3 protease. They incorporate the Tic moiety, mimicking the P3 capping group, and exhibit enhanced binding affinity to the protease. Notably, pentapeptides containing this macrocycle demonstrated significantly improved inhibitory activity compared to acyclic analogs. []
Compound Description: Tic serves as a constrained analog of phenylalanine and is a key structural element in various biologically active compounds, including peptide-based drugs. Its synthesis and incorporation into various structures have been extensively studied. [, , ]
Compound Description: This compound is a novel, doubly constrained, nonproteinogenic amino acid derivative. Various synthetic strategies have been explored for its preparation, and its conformational behavior has been studied using NMR analysis. []
1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline
Compound Description: This compound is known to induce Parkinson-like syndrome. The synthesis of its four stereoisomers has been achieved, and the conformational behavior of its derivatives has been investigated using spectroscopic techniques. []
Nitrobenzylmercaptopurine Riboside (NBMPR)
Compound Description: NBMPR is a potent and selective inhibitor of the es nucleoside transporter. Conformationally constrained analogs, including those incorporating the 1,2,3,4-tetrahydroisoquinoline moiety, were synthesized to probe the bioactive conformation of NBMPR when bound to the transporter. []
Compound Description: 3',4'DHBnTIQ is an endogenous parkinsonism-inducing substance. Studies show that it is taken up into dopaminergic neurons via the dopamine transporter, inhibits mitochondrial respiration, and requires both dopamine transporter and catechol-O-methyltransferase (COMT) activities for its toxicity. []
Compound Description: This compound is a derivative of nomifensine, a dopamine-like agent. The study aimed to investigate if incorporating catechol functionalities into the nomifensine structure enhances its dopamine-like properties. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.